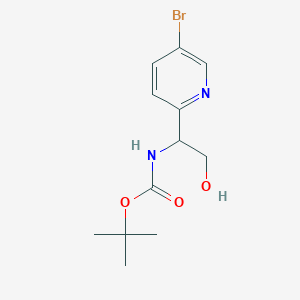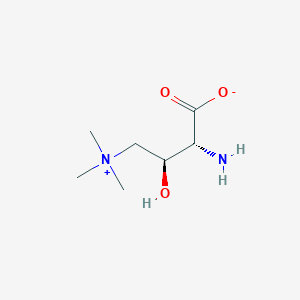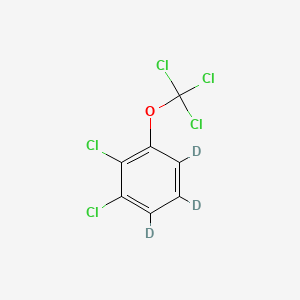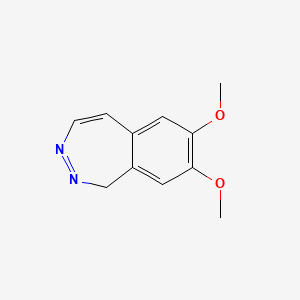![molecular formula C25H36N6O3S2 B13832193 3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)
3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide, also known as Hydroxythioacetildenafil, is a compound with a complex structure that has garnered interest in various scientific fields. This compound is a derivative of Sildenafil, commonly known for its use in treating erectile dysfunction.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxythioacetildenafil involves multiple steps, starting with the preparation of the pyrazolo[4,3-d]pyrimidine core. This core is then functionalized with various substituents to achieve the final compound. The reaction conditions typically involve the use of organic solvents such as DMSO and methanol, with reactions carried out under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of Hydroxythioacetildenafil follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored in refrigerated conditions to maintain its stability .
化学反応の分析
Types of Reactions
Hydroxythioacetildenafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and pyrazolo[4,3-d]pyrimidine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate temperatures and neutral to slightly basic pH conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
科学的研究の応用
Hydroxythioacetildenafil has been explored for various scientific research applications, including:
Chemistry: As a model compound for studying the reactivity of pyrazolo[4,3-d]pyrimidine derivatives.
Biology: Investigating its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Potential use in enhancing male sexual function and as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of related compounds and as a reference standard in analytical chemistry
作用機序
The mechanism of action of Hydroxythioacetildenafil involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By inhibiting PDE5, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to enhanced blood flow and improved erectile function. The molecular targets include PDE5 and related signaling pathways involved in vasodilation .
類似化合物との比較
Hydroxythioacetildenafil is similar to other Sildenafil analogs but has unique structural features that differentiate it from other compounds. Some similar compounds include:
Sildenafil: The parent compound, widely used for treating erectile dysfunction.
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action.
Tadalafil: A longer-acting PDE5 inhibitor with distinct pharmacokinetic properties.
Hydroxythioacetildenafil’s uniqueness lies in its sulfanylidene group, which imparts different reactivity and potential therapeutic effects compared to other analogs .
特性
分子式 |
C25H36N6O3S2 |
|---|---|
分子量 |
532.7 g/mol |
IUPAC名 |
3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C25H36N6O3S2/c1-5-8-20-22-23(31(4)29-20)25(35)28-24(27-22)19-16-18(10-11-21(19)34-15-6-2)36(32,33)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,35) |
InChIキー |
NCBKFFRYFQMANZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium](/img/structure/B13832133.png)




![4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione](/img/structure/B13832155.png)





